

Prenylamine's Market Withdrawal in 1988: A

Technical Analysis of Cardiotoxicity

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Compound of Interest		
Compound Name:	Prenylamine	
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Palo Alto, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the reasons leading to the withdrawal of the antianginal drug **Prenylamine** from the market in 1988. The primary driver for this regulatory action was the growing body of evidence linking the drug to significant cardiotoxic effects, namely the prolongation of the QT interval on the electrocardiogram (ECG) and the induction of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This document, intended for researchers, scientists, and drug development professionals, details the electrophysiological mechanisms, summarizes the key experimental findings, and presents the clinical data that underpinned this critical drug safety decision.

Executive Summary

Prenylamine, a calcium channel blocker of the amphetamine chemical class, was introduced in the 1960s for the treatment of angina pectoris. However, by the late 1980s, numerous reports of serious cardiac adverse events prompted its removal from markets in Canada, the United States, and the United Kingdom in 1988. The withdrawal of Prenylamine was a landmark event that highlighted the importance of assessing the proarrhythmic potential of new chemical entities and contributed to the establishment of more stringent regulatory guidelines for cardiac safety testing. The core of Prenylamine's cardiotoxicity lies in its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.



Electrophysiological Basis of Prenylamine's Proarrhythmic Effects

The arrhythmogenic properties of **Prenylamine** are primarily attributed to its effects on multiple cardiac ion channels, which collectively disrupt the normal electrophysiological balance of the cardiomyocyte.

Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)

The most significant proarrhythmic mechanism of **Prenylamine** is its potent inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking the hERG channel, **Prenylamine** delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the surface ECG.

An in-vitro study utilizing whole-cell patch-clamp experiments in HEK-293 cells stably transfected with hERG cDNA determined the half-maximal inhibitory concentration (IC50) of **Prenylamine** for the potassium current (IKr) to be 65 nM[1]. This high potency for hERG channel blockade is a key determinant of its clinical risk.

Effects on Other Ion Channels

In addition to its potent IKr blockade, **Prenylamine** also affects other cardiac ion channels, albeit with lower potency. These interactions can further modulate its overall electrophysiological profile.

• L-type Calcium Current (ICaL): As a calcium channel blocker, Prenylamine inhibits the influx of calcium ions during the plateau phase (Phase 2) of the action potential. One study in ventricular myocytes found an IC50 of 1.24 µM for the inhibition of the L-type calcium current[1]. This effect would be expected to shorten the action potential duration, counteracting the effect of IKr block. However, the significantly higher potency for hERG channel inhibition suggests that the IKr blocking effect predominates at clinically relevant concentrations.



 Sodium Current (INa): Prenylamine has also been shown to inhibit the cardiac sodium current. A study using whole-cell patch-clamp experiments in HEK-293 cells stably transfected with hNaV1.5 cDNA reported an IC50 of 2520 nM (2.52 μM)[1]. Blockade of the sodium current can affect cardiac conduction and may also contribute to arrhythmogenesis under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on **Prenylamine**'s cardiotoxic effects.

Parameter	Value	Cell Line/System	Reference
IC50 for IKr (hERG) Block	65 nM	HEK-293 cells with hERG cDNA	[1]
IC50 for ICaL Block	1.24 μΜ	Ventricular myocyte	[1]
IC50 for INa Block	2.52 μΜ	HEK-293 cells with hNaV1.5 cDNA	[1]
Table 1: In Vitro Inhibitory Concentrations of Prenylamine on Cardiac Ion Channels			



Study Population	Number of Patients	Key Findings	Reference
Patients with Angina Pectoris	29	Significant prolongation of the QT interval after one week of treatment with 180 mg daily.	[2]
Case Series	7	Episodes of Torsades de Pointes; 5 of the 7 patients were female. QT intervals ranged from 0.52 to 0.64 s.	[3]
Table 2: Summary of Clinical Findings on Prenylamine-Induced QT Prolongation and Torsades de Pointes			

Experimental Protocols

While detailed, step-by-step protocols from the original studies conducted in the 1980s are not readily available in the public domain, the methodologies can be inferred from the descriptions in the publications and standard electrophysiological techniques of the era.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

The determination of IC50 values for **Prenylamine**'s effects on IKr, ICaL, and INa would have been conducted using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of increasing concentrations of **Prenylamine** on specific ion channel currents.

Methodology:



- Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA for the desired ion channel (hERG for IKr, hNaV1.5 for INa) or isolated primary cardiomyocytes (for ICaL) would be cultured on glass coverslips.
- Recording Setup: The coverslips would be placed in a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 μm, filled with an intracellular solution, would be brought into contact with a single cell.
- Giga-seal Formation: Gentle suction would be applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
- Whole-Cell Configuration: A brief pulse of suction would be applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- Voltage Clamp: The membrane potential would be held at a specific holding potential (e.g.,
 -80 mV) using a patch-clamp amplifier.
- Current Elicitation: A series of voltage steps (voltage-clamp protocol) would be applied to
 elicit the specific ion current of interest. For example, to elicit IKr, the cell would be
 depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a
 repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic "tail"
 current.
- Drug Application: Increasing concentrations of Prenylamine would be applied to the cell via the superfusion system.
- Data Analysis: The peak current amplitude in the presence of each drug concentration would be measured and compared to the control (drug-free) current. The IC50 value would be calculated by fitting the concentration-response data to the Hill equation.

Clinical Assessment of QT Interval Prolongation

The clinical study on 29 patients with angina pectoris would have followed a prospective design.



Objective: To assess the effect of **Prenylamine** treatment on the QT interval in a clinical setting.

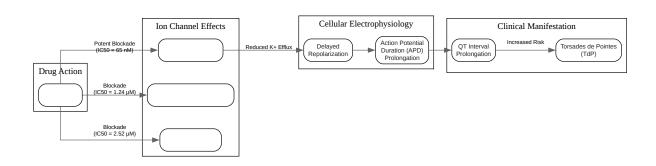
Methodology:

- Patient Recruitment: A cohort of patients with a diagnosis of angina pectoris would be enrolled.
- Baseline ECG: A standard 12-lead ECG would be recorded from each patient before the initiation of **Prenylamine** treatment to establish a baseline QT interval.
- Treatment: Patients would be administered a daily dose of **Prenylamine** (e.g., 180 mg).
- Follow-up ECGs: ECGs would be recorded at regular intervals during the treatment period (e.g., after one week, and then periodically for up to 6 months).
- QT Interval Measurement: The QT interval would be measured from the ECG recordings. To
 account for variations in heart rate, the QT interval would be corrected (QTc) using a
 standard formula, most likely Bazett's formula at the time.
- Data Analysis: The change in QTc from baseline would be calculated for each patient at each time point. Statistical analysis would be performed to determine if the observed prolongation was statistically significant.

Visualization of Pathophysiological Mechanisms

The following diagrams illustrate the key signaling pathways and logical relationships involved in **Prenylamine**'s cardiotoxicity.

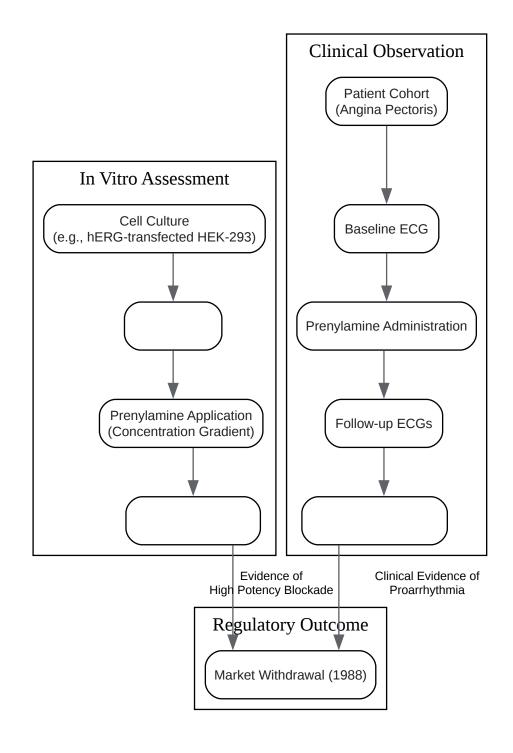




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Figure 1: Mechanism of **Prenylamine**-induced cardiotoxicity.





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Figure 2: Workflow from experimental findings to market withdrawal.

Conclusion

The withdrawal of **Prenylamine** from the market in 1988 was a direct consequence of its demonstrated proarrhythmic potential, which was not fully appreciated during its initial clinical



development. The primary mechanism of this cardiotoxicity is the potent blockade of the hERG potassium channel, leading to a delay in cardiac repolarization, prolongation of the QT interval, and an increased risk of the life-threatening arrhythmia, Torsades de Pointes. The case of **Prenylamine** serves as a critical lesson in drug safety and has significantly influenced the evolution of regulatory requirements for the cardiovascular safety assessment of all new drug candidates. A thorough understanding of a drug's effects on cardiac ion channels, particularly the hERG channel, is now a cornerstone of modern drug development.

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